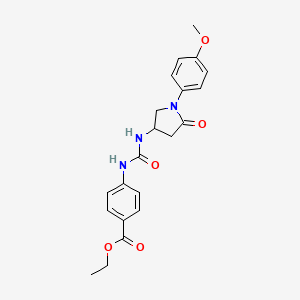

Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate

Description

Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate is a synthetic organic compound featuring a urea linkage bridging a 4-methoxy-substituted phenylpyrrolidinone moiety and an ethyl benzoate group. The pyrrolidinone ring (a five-membered lactam) introduces conformational constraints, while the 4-methoxyphenyl group contributes electron-donating properties. The ethyl benzoate ester enhances lipophilicity, which may influence solubility and bioavailability. Its synthesis likely involves coupling reactions typical of urea derivatives, as seen in analogous compounds .

Properties

IUPAC Name |

ethyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-3-29-20(26)14-4-6-15(7-5-14)22-21(27)23-16-12-19(25)24(13-16)17-8-10-18(28-2)11-9-17/h4-11,16H,3,12-13H2,1-2H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWQHEGOFVWLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

Urea Formation:

Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Research indicates that derivatives of pyrrolidine often exhibit significant biological activity, including anti-inflammatory and analgesic properties.

Case Study: Anti-Cancer Activity

A study exploring the anti-cancer properties of related compounds demonstrated that modifications in the pyrrolidine structure could enhance cytotoxicity against various cancer cell lines. This compound may share similar mechanisms of action, warranting further investigation into its potential as an anti-cancer agent .

Drug Development

The compound's ability to interact with specific biological targets makes it a candidate for drug development. Its unique structure allows for modifications that can optimize efficacy and reduce side effects.

Example: Synthesis and Optimization

Research has focused on synthesizing analogs of this compound to evaluate their pharmacokinetic profiles and therapeutic indices. For instance, variations in the substituents on the pyrrolidine ring have shown promise in enhancing binding affinity to target receptors .

Biological Studies

The compound's influence on biological pathways has been a subject of research, particularly regarding its role in modulating enzyme activity or receptor interactions.

Table 2: Biological Activities of Related Compounds

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound shares structural motifs with ureido-linked derivatives reported in Molecules (2013) . Key analogs include:

| Compound Name | Substituent (R) | Yield (%) | Molecular Weight (ESI-MS [M+H]⁺) |

|---|---|---|---|

| Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate (Target) | 4-methoxyphenyl | Not reported | ~413.4 (calculated) |

| Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) | 4-(trifluoromethyl) | 93.4 | 548.2 |

| Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) | 3-(trifluoromethyl) | 92.0 | 548.2 |

| Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) | 3-chloro | 89.1 | 514.2 |

- Trifluoromethyl substituents (10d, 10e) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Conformational Analysis

- The 5-oxopyrrolidin-3-yl group in the target compound introduces ring puckering, which can be quantified using Cremer-Pople parameters . This puckering may influence binding interactions in biological systems or crystallographic packing. In contrast, analogs like 10d–10f contain rigid thiazole and piperazine rings, which adopt planar or chair conformations, respectively.

Mass Spectrometry Trends

- The target compound’s calculated molecular weight (~413.4 g/mol) is lower than 10d–10f (514–548 g/mol) due to the absence of a thiazole-piperazine scaffold.

Key Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound may confer distinct solubility and electronic properties compared to halogenated or fluorinated analogs, impacting applications in medicinal chemistry or material science.

- Conformational Flexibility: The pyrrolidinone ring’s puckering (governed by Cremer-Pople theory ) could enable unique molecular interactions absent in more rigid analogs like 10d–10f.

- Synthetic Scalability : High yields in related compounds suggest that the target’s synthesis could be optimized for industrial-scale production.

Biological Activity

Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

- A pyrrolidine ring which is known for its diverse biological activities.

- A methoxyphenyl group that enhances lipophilicity and biological interaction.

- An ureido linkage , which is significant in medicinal chemistry for enzyme inhibition.

The molecular formula of the compound is , with a molecular weight of 372.42 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic effects in diseases such as cancer and diabetes.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the pyrrolidine ring is associated with various anticancer activities, potentially through the induction of apoptosis in cancer cells .

Research Findings and Case Studies

A number of studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step route involving:

- Step 1 : Formation of the pyrrolidinone core through cyclization of substituted γ-aminobutyric acid derivatives under acidic or basic conditions.

- Step 2 : Ureido linkage formation via coupling reactions (e.g., carbodiimide-mediated coupling between an isocyanate intermediate and the benzoate moiety).

- Step 3 : Introduction of the 4-methoxyphenyl group through nucleophilic substitution or palladium-catalyzed cross-coupling.

Optimization strategies include: - Temperature control (e.g., 0–5°C for coupling reactions to minimize side products) .

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .

- Catalysts like HOBt/DCC for efficient amide bond formation .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and purity. For example, the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm for the methoxy protons .

- Single-Crystal X-ray Diffraction (SC-XRD) : Critical for resolving stereochemistry. SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors < 0.05 indicating high accuracy .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 427.16 for [M+H]) .

Q. How is the purity of the compound assessed, and what analytical techniques are recommended?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; purity ≥95% is standard for research-grade material .

- Melting Point Analysis : Sharp melting points (e.g., 287–293°C) indicate crystallinity and purity .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

- Methodological Answer : Discrepancies often arise from:

- Conformational Flexibility : DFT calculations may underestimate steric hindrance in the ureido linker.

- Crystal Packing Effects : Non-covalent interactions (e.g., π-stacking of the 4-methoxyphenyl group) alter bond angles in SC-XRD vs. gas-phase computations.

Resolution Strategies : - Use molecular dynamics (MD) simulations to model solvent and packing effects .

- Refine computational models with SHELXL-derived torsional parameters .

Q. What strategies mitigate side reactions during synthesis, and how are intermediates characterized?

- Methodological Answer : Common side reactions include:

- Hydrolysis of the Ethyl Ester : Avoid aqueous conditions in later steps; use anhydrous solvents .

- Oxidation of the Pyrrolidinone Ring : Employ inert atmospheres (N/Ar) and antioxidants like BHT.

Intermediate Characterization : - LC-MS : Monitors reaction progress and detects byproducts (e.g., over-coupled ureido derivatives).

- FT-IR : Confirms carbonyl stretches (e.g., 1680 cm for the pyrrolidinone C=O) .

Q. What is the role of the 4-methoxyphenyl substituent in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer :

- Electron-Donating Effects : The methoxy group enhances solubility and influences binding to targets (e.g., kinase active sites) by altering electron density .

- SAR Studies :

- Synthesize analogs with substituents varying in size (e.g., -OCH vs. -CF) and polarity.

- Test inhibitory activity in enzymatic assays (e.g., IC values against tyrosine kinases) .

- Correlate SC-XRD data (e.g., dihedral angles) with activity trends using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.